1-(3-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one
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Overview
Description
1-(3-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes an acetyl group attached to a phenyl ring, a hydroxymethyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one typically involves the reaction of 3-acetylbenzaldehyde with appropriate reagents to introduce the hydroxymethyl and prop-2-en-1-one functionalities. Common synthetic routes may include aldol condensation reactions, where the aldehyde group of 3-acetylbenzaldehyde reacts with a suitable enolate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-2-propen-1-one: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
1-(4-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one: The position of the acetyl group on the phenyl ring is different, potentially altering its chemical properties and biological activity.
This comprehensive overview highlights the significance of 1-(3-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Biological Activity
1-(3-Acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a phenolic hydroxymethyl group and an acetophenone moiety, which contribute to its biological activity.
Antioxidant Activity
Research indicates that chalcone derivatives exhibit significant antioxidant properties. The hydroxymethyl group in this compound is believed to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar chalcone compounds effectively reduced oxidative damage in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial properties of chalcones have been widely documented. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in reducing bacterial growth . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Chalcones have been recognized for their anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Studies have reported that this compound can inhibit the proliferation of cancer cells by inducing apoptosis via the mitochondrial pathway . For example, research on similar chalcone compounds has highlighted their ability to inhibit topoisomerase II, a key enzyme in DNA replication, leading to reduced cancer cell viability .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic structure allows the compound to donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Membrane Interaction : It can alter the fluidity and integrity of microbial cell membranes, leading to cell death.
Case Study 1: Anticancer Activity
A study conducted on various chalcone derivatives, including this compound, evaluated their effects on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant apoptotic activity observed at higher concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction .
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 25 | MCF-7 |
Chalcone A | 15 | MCF-7 |
Chalcone B | 30 | HeLa |
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of several chalcones against common pathogens, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
Properties
CAS No. |
648416-47-1 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-2-(hydroxymethyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12O3/c1-8(7-13)12(15)11-5-3-4-10(6-11)9(2)14/h3-6,13H,1,7H2,2H3 |
InChI Key |
GLLYJAYLJJRKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C(=C)CO |
Origin of Product |
United States |
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